7-Chloroisoquinoline-8-carboxylic acid
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Overview
Description
7-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. Subsequent chlorination and carboxylation yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Isoquinoline-8-carbinol or isoquinoline-8-aldehyde.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Chloroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-chloroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Isoquinoline-8-carboxylic acid: Lacks the chlorine atom at the 7th position.
7-Bromoisoquinoline-8-carboxylic acid: Contains a bromine atom instead of chlorine.
7-Fluoroisoquinoline-8-carboxylic acid: Contains a fluorine atom instead of chlorine.
Uniqueness: 7-Chloroisoquinoline-8-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
7-Chloroisoquinoline-8-carboxylic acid (7-Cl-8-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.
7-Cl-8-CA is characterized by a chlorine atom at the 7-position of the isoquinoline ring, which influences its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit enhanced biological properties. Its mechanism of action primarily involves the inhibition of key enzymes, such as DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exerting anticancer effects .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 7-Cl-8-CA against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) Studies :
Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
Pseudomonas aeruginosa | 1 × 10⁻⁶ | 1 × 10⁻⁴ |
Klebsiella pneumoniae | 1 × 10⁻⁵ | 1 × 10⁻⁴ |
These results indicate that 7-Cl-8-CA may serve as a promising lead compound for developing new antibacterial agents.
Anticancer Properties
The anticancer activity of 7-Cl-8-CA has been extensively studied, particularly in various cancer cell lines. Key findings include:
- Cell Viability Assays : In vitro studies have shown that 7-Cl-8-CA reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 19 µM, indicating potent cytotoxicity compared to established chemotherapeutics like cisplatin .
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
MCF-7 | 10–30 | 21.02 |
A549 | 10–38 | 27.73 |
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by flow cytometric analysis showing increased early and late apoptosis rates compared to controls .
Case Studies
Several case studies have highlighted the efficacy of derivatives of 7-Cl-8-CA:
- Study on Antiviral Activity : A derivative of 7-Cl-8-CA showed promising antiviral activity against H5N1 virus with low cytotoxicity. The study indicated that increasing lipophilicity enhances antiviral effects .
- Combination Therapy : Research suggests that combining 7-Cl-8-CA with other compounds could enhance its therapeutic efficacy against resistant strains of bacteria and cancer cells .
Properties
IUPAC Name |
7-chloroisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHCDGCWIBWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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